molecular formula C11H22BNO2 B13992259 (1E)-3-(Dimethylamino)prop-1-ene-1-boronic acid pinacol ester

(1E)-3-(Dimethylamino)prop-1-ene-1-boronic acid pinacol ester

Cat. No.: B13992259
M. Wt: 211.11 g/mol
InChI Key: UJSRLOVNMFLVSL-UHFFFAOYSA-N
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Description

Dimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]amine is a compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]amine typically involves the reaction of a suitable amine with a boronic ester. One common method involves the use of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as a starting material . The reaction conditions often include the use of solvents such as methanol and inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Dimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]amine involves its interaction with molecular targets through its boron-containing ring. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The compound can also participate in electron transfer processes, influencing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-2-yl]-propionamide

Uniqueness

Dimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]amine is unique due to its specific structural features, such as the presence of a dioxaborolane ring and a dimethylamino group.

Properties

Molecular Formula

C11H22BNO2

Molecular Weight

211.11 g/mol

IUPAC Name

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C11H22BNO2/c1-10(2)11(3,4)15-12(14-10)8-7-9-13(5)6/h7-8H,9H2,1-6H3

InChI Key

UJSRLOVNMFLVSL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCN(C)C

Origin of Product

United States

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